![molecular formula C17H17NO4S2 B2378803 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid CAS No. 1259235-29-4](/img/structure/B2378803.png)

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

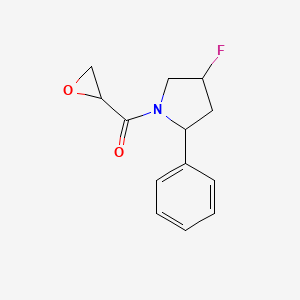

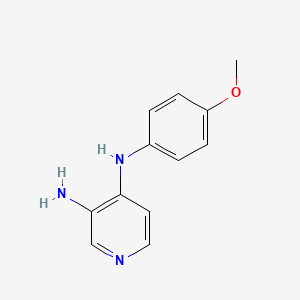

The compound “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid” is a complex organic molecule. It has a molecular formula of C17H17NO4S2 and a molecular weight of 363.451. However, there is limited information available about this specific compound in the literature.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

The specific chemical reactions involving “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid” are not documented in the literature. However, similar compounds may undergo reactions typical of benzoic acids, sulfonamides, and thioethers2.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibitors with Antioxidant Activity

A study by Alexiou and Demopoulos (2010) explored a series of substituted benzenesulfonamides, closely related to the chemical structure , as aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds were tested for their potential in treating long-term diabetic complications, showing promising inhibitory profiles and potent antioxidant potential (Alexiou & Demopoulos, 2010).

Physicochemical Properties and Complex Formation

Chekanova et al. (2014) investigated the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, demonstrating the importance of these derivatives in forming complexes with metals such as Cu(II), Co(II), and Ni(II). Their work sheds light on the potential use of similar compounds in materials science and coordination chemistry (Chekanova et al., 2014).

Protecting Groups in Organic Synthesis

Petit et al. (2014) reported on the use of the 2-(4-methylphenylsulfonyl)ethenyl group as a protecting group for NH in various organic molecules, indicating the chemical versatility and protective efficacy of similar sulfonamide derivatives in complex organic syntheses (Petit et al., 2014).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) explored the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide, demonstrating the role of microbial systems in simulating drug metabolism and providing a tool for the pharmaceutical development of sulfonamide-based drugs (Zmijewski et al., 2006).

Proton Exchange Membranes

Tan et al. (2010) synthesized polybenzimidazoles with sulfophenylsulfonyl pendant groups, highlighting the application of such sulfonamide derivatives in creating proton exchange membranes for fuel cell technologies. This work points to the potential of these compounds in enhancing the efficiency and stability of fuel cells (Tan et al., 2010).

Safety And Hazards

The safety and hazards associated with “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid” are not documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

The potential applications and future directions for “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid” are not known at this time. Further research and investigation are needed to explore its potential uses and properties.

Eigenschaften

IUPAC Name |

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-8-7-14(17(19)20)11-16(15)23-2/h3-11,18H,1-2H3,(H,19,20)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBPUJRAOACWIB-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Methylphenyl)ethenesulfonamido]-3-(methylsulfanyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)

![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)

![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)

![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)

![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)

![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)

![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)